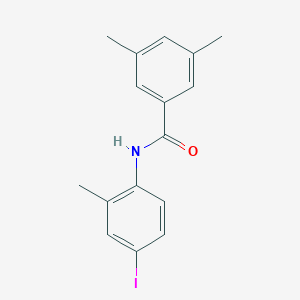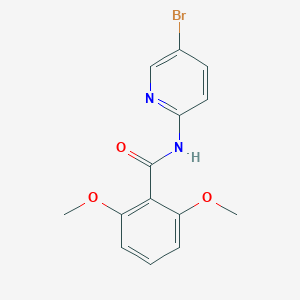![molecular formula C21H20N2O2 B244817 N-[4-(isobutyrylamino)phenyl]-2-naphthamide](/img/structure/B244817.png)
N-[4-(isobutyrylamino)phenyl]-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(isobutyrylamino)phenyl]-2-naphthamide, also known as IBN-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphthamides, which are known to exhibit a wide range of biological activities. IBN-4 has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-2-naphthamide is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses. N-[4-(isobutyrylamino)phenyl]-2-naphthamide has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-[4-(isobutyrylamino)phenyl]-2-naphthamide has been shown to possess anti-cancer and anti-viral properties. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(isobutyrylamino)phenyl]-2-naphthamide has also been shown to inhibit the replication of certain viruses, including the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(isobutyrylamino)phenyl]-2-naphthamide in lab experiments is its versatility. It can be used in a wide range of assays to study its effects on various biological processes. However, one of the limitations of using N-[4-(isobutyrylamino)phenyl]-2-naphthamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(isobutyrylamino)phenyl]-2-naphthamide. One area of interest is its potential use in the treatment of inflammatory diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in human clinical trials. Another area of interest is its potential use as an anti-cancer and anti-viral agent. More research is needed to determine its effectiveness against different types of cancer and viruses, as well as its potential side effects. Finally, there is also potential for the development of new derivatives of N-[4-(isobutyrylamino)phenyl]-2-naphthamide with improved solubility and bioavailability.
Synthesemethoden
N-[4-(isobutyrylamino)phenyl]-2-naphthamide can be synthesized through a multi-step process involving the reaction of 2-naphthoic acid with isobutyryl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained through purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[4-(isobutyrylamino)phenyl]-2-naphthamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C21H20N2O2 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-[4-(2-methylpropanoylamino)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O2/c1-14(2)20(24)22-18-9-11-19(12-10-18)23-21(25)17-8-7-15-5-3-4-6-16(15)13-17/h3-14H,1-2H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
LFSSBOXTNLWMOI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B244736.png)
![3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244737.png)
![2,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244739.png)
![2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244741.png)
![4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244746.png)
![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)